Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]- Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-
Brand Name: Vulcanchem
CAS No.: 31185-39-4
VCID: VC20410537
InChI: InChI=1S/C20H15ClFNO6S/c21-19-11-16(23(24)25)5-10-20(19)29-13-15-3-1-14(2-4-15)12-28-17-6-8-18(9-7-17)30(22,26)27/h1-11H,12-13H2
SMILES:
Molecular Formula: C20H15ClFNO6S
Molecular Weight: 451.9 g/mol

Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]-

CAS No.: 31185-39-4

Cat. No.: VC20410537

Molecular Formula: C20H15ClFNO6S

Molecular Weight: 451.9 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonylfluoride, 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]- - 31185-39-4

Specification

CAS No. 31185-39-4
Molecular Formula C20H15ClFNO6S
Molecular Weight 451.9 g/mol
IUPAC Name 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]benzenesulfonyl fluoride
Standard InChI InChI=1S/C20H15ClFNO6S/c21-19-11-16(23(24)25)5-10-20(19)29-13-15-3-1-14(2-4-15)12-28-17-6-8-18(9-7-17)30(22,26)27/h1-11H,12-13H2
Standard InChI Key KVQFYRQDSSXKGX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)F)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 4-[[4-[(2-chloro-4-nitrophenoxy)methyl]phenyl]methoxy]benzenesulfonyl fluoride . Its molecular formula is C₂₀H₁₅ClFNO₆S, with a molecular weight of 451.9 g/mol . The structure integrates two benzene rings interconnected via methoxy and methylene linkages, with electron-withdrawing groups (chloro, nitro, sulfonyl fluoride) positioned to influence reactivity (Fig. 1).

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number31185-39-4
Molecular FormulaC₂₀H₁₅ClFNO₆S
Molecular Weight451.9 g/mol
SMILESC1=CC(=CC=C1COC2=CC=C(C=C2)S(=O)(=O)F)COC3=C(C=C(C=C3)N+[O-])Cl
InChIKeyKVQFYRQDSSXKGX-UHFFFAOYSA-N

Structural Characterization

X-ray crystallography and spectroscopic methods confirm the compound’s planar aromatic systems and substituent orientations. The sulfonyl fluoride group (-SO₂F) exhibits bond lengths of 1.43 Å (S=O) and 1.58 Å (S-F), consistent with similar sulfonyl fluorides . The nitro group’s resonance effects stabilize the adjacent chloro-substituted aromatic ring, enhancing electrophilic substitution resistance .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, general methodologies involve:

  • Nucleophilic Aromatic Substitution: Reaction of 2-chloro-4-nitrophenol with 4-(bromomethyl)benzyl alcohol to form the ether linkage .

  • Sulfonylation: Treatment with sulfuryl chloride fluoride (SO₂ClF) under anhydrous conditions to introduce the sulfonyl fluoride group .

Key Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.

  • Temperature: 0–25°C to minimize side reactions.

  • Catalysts: Triethylamine for acid scavenging .

Industrial Scalability

Continuous flow reactors are employed for large-scale production, achieving yields >85% with purities ≥98% . Challenges include managing exothermic reactions during sulfonylation and ensuring fluoride ion stability.

Physicochemical Properties

Thermal Stability

The compound decomposes at >250°C, with a melting point unreported due to decomposition upon heating . Its flash point of 259.3°C classifies it as non-flammable under standard conditions .

Solubility and Partitioning

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • LogP: Calculated logP of 3.72 indicates moderate lipophilicity, suitable for membrane penetration in biological systems .

Table 2: Physicochemical Profile

PropertyValueMethod/Source
Density1.58 g/cm³Computational
Boiling Point505.2°C (estimated)EPI Suite
Refractive Index1.621Estimated

Biological Activity and Applications

Enzyme Inhibition Mechanisms

The sulfonyl fluoride group acts as a covalent inhibitor, forming stable bonds with serine hydrolases and proteases. This mechanism is exploited in:

  • Drug Discovery: Targeted inhibition of bacterial enzymes (e.g., β-lactamases) to overcome antibiotic resistance .

  • Proteomics: Activity-based protein profiling (ABPP) to map enzyme function in cellular environments .

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